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Compound of Interest

Compound Name: Ethyl 3-phenylpropionate

Cat. No.: B043296

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of a series of phenylpropionate
esters: methyl, ethyl, and butyl 3-phenylpropanoate. The objective is to offer a clear, data-
driven resource for the identification and characterization of these compounds, which are
prevalent in various research and development settings, including fragrance, flavor, and
pharmaceutical industries. The information presented herein is a compilation of experimental
and predicted data from established chemical databases.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl, ethyl, and butyl 3-
phenylpropanoate, covering Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance
(*H NMR), Carbon-13 Nuclear Magnetic Resonance (33C NMR), and Mass Spectrometry (MS).

Table 1: Infrared (IR) Spectroscopy Data
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Compound

Key IR Absorptions (cm~?)

Methyl 3-phenylpropanoate

~1740 (C=0, ester), ~1200 (C-O, ester), ~3030
(C-H, aromatic), ~2950 (C-H, aliphatic)

Ethyl 3-phenylpropanoate

~1735 (C=0, ester), ~1180 (C-0O, ester), ~3030
(C-H, aromatic), ~2980 (C-H, aliphatic)

Butyl 3-phenylpropanoate

~1738 (C=0, ester), ~1170 (C-O, ester), ~3030
(C-H, aromatic), ~2960 (C-H, aliphatic)

Table 2: 1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts, 9§, in

ppm)
Aromatic Ester Alkyl
Compound -CHz- (t) -CHz- (t)
Protons (m) Group
Methyl 3-
phenylpropanoat  ~7.2-7.3 ~2.95 ~2.62 -CHs (s): ~3.67
e
Ethyl 3- -O-CH:z- (q):
phenylpropanoat  ~7.18-7.29 ~2.94 ~2.61 ~4.12, -CHs (1):
e ~1.23
-O-CHa- (t): ~4.0,
Butyl 3-
-CHz- (m): ~1.6, -
phenylpropanoat  ~7.2-7.3 ~2.9 ~2.5
) CH2- (m): ~1.3, -
e (Predicted)
CHs (t): ~0.9

Table 3: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts, &, in

ppm)
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. . Ester
Compoun Aromatic Aromatic
C=0 -CHaz- -CH:z- Alkyl
d C CH

Group
Methyl 3- ~128.4,

-CHs:
phenylprop  ~173.3 ~140.8 ~128.3, ~35.8 ~31.0 -
anoate ~126.2 '

-O-CH2-:
Ethyl 3- ~128.5,

~60.4, -
phenylprop  ~172.8 ~140.6 ~128.3, ~35.9 ~31.0 CH

3!
anoate ~126.2

~14.2[1]

-O-CH2-:

~64.3, -
Butyl 3- CH2-:

henvl ~128.4, 20.6
enylpro ~30.6, -
phenyiprop ~173.0 ~141.0 ~128.3, ~36.0 ~31.1
anoate CH2-:
_ ~126.1
(Predicted) ~19.1, -
CHs:
~13.7[2]
Table 4. Mass Spectrometry (MS) Data (m/z of Key Fragments)
Compound Molecular lon (M*) Key Fragments
Methyl 3-phenylpropanoate 164 133, 105, 104, 91, 77
Ethyl 3-phenylpropanoate 178 133, 105, 104, 91, 77
Butyl 3-phenylpropanoate 206 149, 133, 105, 104, 91, 57

Experimental Protocols

The data presented in this guide are compiled from various sources and are consistent with
results obtained using standard spectroscopic techniques. Below are generalized experimental
protocols for acquiring such data for liquid phenylpropionate esters.
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Infrared (IR) Spectroscopy

o Sample Preparation: A drop of the neat liquid ester is placed on the surface of a salt plate
(e.g., NaCl or KBr).

o Asecond salt plate is placed on top to create a thin liquid film.
» Data Acquisition: The "sandwich" is mounted in the IR spectrometer.

e The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm~1). A
background spectrum of the clean salt plates is recorded and subtracted from the sample
spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-20 mg of the ester is dissolved in about 0.6-0.7 mL of
a deuterated solvent (e.g., CDCIs3) in a standard 5 mm NMR tube. A small amount of a
reference standard, such as tetramethylsilane (TMS), is added.

e 1H NMR Acquisition: The sample is placed in the NMR spectrometer. The magnetic field is
shimmed to achieve homogeneity. A standard one-pulse *H NMR experiment is run. Key
parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is acquired. Due to the lower
natural abundance and sensitivity of 13C, a larger number of scans and a longer relaxation
delay (e.g., 2-5 seconds) are typically required compared to *H NMR.

Mass Spectrometry (MS)

o Sample Introduction: The liquid ester is introduced into the mass spectrometer, typically via
direct injection or after separation by gas chromatography (GC-MS).

« lonization: Electron lonization (El) at 70 eV is a common method for these types of
molecules.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole or time-of-flight).
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o Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
phenylpropionate ester.

Sample Preparation
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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